molecular formula C8H14O2 B13708768 Isopropyl cyclobutanecarboxylate

Isopropyl cyclobutanecarboxylate

Cat. No.: B13708768
M. Wt: 142.20 g/mol
InChI Key: DSGZFARTPKZBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl cyclobutanecarboxylate is an organic compound with the molecular formula C8H14O2 It is an ester derived from cyclobutanecarboxylic acid and isopropyl alcohol This compound is known for its unique structural features, which include a cyclobutane ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isopropyl cyclobutanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding cyclobutanecarboxylic acid and isopropyl alcohol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Cyclobutanecarboxylic acid and isopropyl alcohol.

    Reduction: Cyclobutanemethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Isopropyl cyclobutanecarboxylate has several applications in scientific research, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules with cyclobutane structures.

    Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes involving esters.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of isopropyl cyclobutanecarboxylate primarily involves its hydrolysis to cyclobutanecarboxylic acid and isopropyl alcohol. This hydrolysis can be catalyzed by enzymes such as esterases in biological systems. The resulting cyclobutanecarboxylic acid can then participate in various metabolic pathways, while isopropyl alcohol may be further metabolized or excreted.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: The parent acid from which isopropyl cyclobutanecarboxylate is derived.

    Cyclobutanol: An alcohol with a cyclobutane ring, similar in structure but differing in functional groups.

    Cyclobutylamine: An amine derivative of cyclobutane, used in organic synthesis and pharmaceuticals.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct reactivity and solubility properties compared to its parent acid and other cyclobutane derivatives. Its ability to undergo hydrolysis and release isopropyl alcohol makes it valuable in applications requiring controlled release of active compounds.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

propan-2-yl cyclobutanecarboxylate

InChI

InChI=1S/C8H14O2/c1-6(2)10-8(9)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

DSGZFARTPKZBBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.